molecular formula C9H13Cl3N2 B6225154 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride CAS No. 2768327-31-5

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride

Cat. No.: B6225154
CAS No.: 2768327-31-5
M. Wt: 255.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is an organic compound with the molecular formula C9H13Cl3N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

CAS No.

2768327-31-5

Molecular Formula

C9H13Cl3N2

Molecular Weight

255.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which can have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: A simpler derivative with similar chemical properties but different biological activities.

    5,6,7,8-tetrahydroquinoline: The parent compound, which lacks the chlorine and amine groups.

    3-aminoquinoline: Another derivative with different substitution patterns and applications.

Uniqueness

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized compounds and in applications where specific interactions with biological targets are required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.